molecular formula C5H9N B12630967 Pentanenitrile-D9

Pentanenitrile-D9

Cat. No.: B12630967
M. Wt: 92.19 g/mol
InChI Key: RFFFKMOABOFIDF-YNSOAAEFSA-N
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Description

Pentanenitrile-D9, also known as perdeuterated-1-cyanobutane, is an isotopically labeled compound with the molecular formula C5D9N. It is a deuterated form of pentanenitrile, where all the hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research due to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentanenitrile-D9 can be synthesized through the deuteration of pentanenitrile. One common method involves the reaction of 1-chlorobutane with sodium cyanide in the presence of deuterated solvents such as deuterated dimethyl sulfoxide. The reaction is typically carried out at elevated temperatures, below 160°C, to achieve a high yield of the deuterated product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the complete replacement of hydrogen atoms with deuterium. The reaction conditions are optimized to maximize yield and purity, making the compound suitable for various research applications .

Chemical Reactions Analysis

Types of Reactions

Pentanenitrile-D9 undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can undergo nucleophilic substitution reactions to form various substituted nitriles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide and sodium ethoxide are commonly used in substitution reactions.

Major Products Formed

Scientific Research Applications

Pentanenitrile-D9 is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of Pentanenitrile-D9 involves its interaction with enzymes and other molecular targets. In biological systems, it is metabolized by cytochrome P450 enzymes, leading to the release of deuterated cyanide. This deuterated cyanide is then detoxified and excreted as deuterated thiocyanate. The deuterium atoms in this compound provide a unique advantage in tracing and studying these metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Pentanenitrile: The non-deuterated form of Pentanenitrile-D9.

    Butyronitrile: A shorter-chain nitrile with similar chemical properties.

    Hexanenitrile: A longer-chain nitrile with similar chemical properties.

Uniqueness

This compound is unique due to its isotopic labeling with deuterium. This labeling provides distinct advantages in research applications, such as improved sensitivity in spectroscopic studies and the ability to trace metabolic pathways more accurately. The deuterium atoms also result in different physical and chemical properties compared to non-deuterated analogs, making this compound a valuable tool in various scientific fields .

Properties

Molecular Formula

C5H9N

Molecular Weight

92.19 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,5-nonadeuteriopentanenitrile

InChI

InChI=1S/C5H9N/c1-2-3-4-5-6/h2-4H2,1H3/i1D3,2D2,3D2,4D2

InChI Key

RFFFKMOABOFIDF-YNSOAAEFSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C#N

Canonical SMILES

CCCCC#N

Origin of Product

United States

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